N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Catalog No.
S8092087
CAS No.
M.F
C15H16N2O3
M. Wt
272.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminophenyl)-3,4-dimethoxybenzamide

Product Name

N-(2-Aminophenyl)-3,4-dimethoxybenzamide

IUPAC Name

N-(2-aminophenyl)-3,4-dimethoxybenzamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

IGDLZJQOFDPYGO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N)OC

N-(2-Aminophenyl)-3,4-dimethoxybenzamide is a chemical compound characterized by its unique structure, which includes an amino group attached to a phenyl ring and methoxy groups on the benzamide moiety. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 272.30 g/mol. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group.

Typical for amides and aromatic compounds. Key reactions include:

  • Acylation Reactions: The amino group can undergo acylation to form more complex derivatives.
  • Reduction Reactions: The compound may be reduced to yield amines or other functional groups.
  • Substitution Reactions: The methoxy groups can be substituted under appropriate conditions, leading to new compounds.

Studies indicate that N-(2-Aminophenyl)-3,4-dimethoxybenzamide exhibits significant biological activity. It has been explored for its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in pain signaling pathways.

The synthesis of N-(2-Aminophenyl)-3,4-dimethoxybenzamide can be achieved through several methods:

  • Direct Amination: Starting from 3,4-dimethoxybenzoic acid, it can be converted into the corresponding amide through reaction with 2-aminophenol in the presence of coupling agents.
  • Benzoylation: The compound can also be synthesized by benzoylating 2-aminophenol followed by methylation of the resulting product.
  • Alternative Routes: Various synthetic routes have been proposed in literature, often involving multi-step processes that utilize intermediates such as 3,4-dimethoxybenzoyl chloride.

N-(2-Aminophenyl)-3,4-dimethoxybenzamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

Interaction studies have shown that N-(2-Aminophenyl)-3,4-dimethoxybenzamide may engage with various biological macromolecules. For instance:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to inflammation.
  • Receptor Binding: Research suggests it may bind to receptors that modulate pain perception, indicating its potential use in pain management therapies.

Several compounds share structural similarities with N-(2-Aminophenyl)-3,4-dimethoxybenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(3-Aminophenyl)-5-chloro-2,4-dimethoxybenzamideC15H15ClN2O3C_{15}H_{15}ClN_{2}O_{3}Contains chlorine substituent; potential antibacterial properties .
N-(4-Anilinophenyl)-3,4-dimethoxybenzamideC15H16N2O3C_{15}H_{16}N_{2}O_{3}Similar structure but with an aniline substituent; explored for anti-cancer activity .
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamideC16H18N2O4C_{16}H_{18}N_{2}O_{4}Hydroxy group provides additional reactivity; studied for neuroprotective effects .

Uniqueness

N-(2-Aminophenyl)-3,4-dimethoxybenzamide's uniqueness lies in its specific arrangement of functional groups and its resultant biological activities. Unlike other similar compounds, it demonstrates a distinct interaction profile with biological targets that could lead to novel therapeutic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.11609238 g/mol

Monoisotopic Mass

272.11609238 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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